molecular formula C25H23N3O4 B11399262 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11399262
M. Wt: 429.5 g/mol
InChI Key: TXNXNIRBMXLVCB-UHFFFAOYSA-N
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Description

5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrrolo[3,4-c]pyrazole core, which is a fused ring system containing both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the various substituents through different chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Addition: Addition reactions can be used to introduce new substituents to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one include other pyrrolo[3,4-c]pyrazole derivatives with different substituents. Examples include:

  • 5-[(furan-2-yl)methyl]-3-(4-hydroxyphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
  • 5-[(furan-2-yl)methyl]-3-(2-methoxyphenyl)-4-(3-ethoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

Uniqueness

The uniqueness of 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H23N3O4/c1-2-12-31-17-8-5-7-16(14-17)24-21-22(19-10-3-4-11-20(19)29)26-27-23(21)25(30)28(24)15-18-9-6-13-32-18/h3-11,13-14,24,29H,2,12,15H2,1H3,(H,26,27)

InChI Key

TXNXNIRBMXLVCB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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